STAT3 vs. STAT1 Counter-Screen Differential Selectivity
In a luminescence-based cell-based dose-response assay, the compound demonstrated a low EC50 value for STAT3 activation, while an explicit counter-screen confirmed it is completely inactive against the closely related STAT1 transcription factor [1]. This differential is critical because STAT1 activators can be anti-proliferative and pro-inflammatory, whereas selective STAT3 modulation is sought for specific oncological and immunological applications [2].
| Evidence Dimension | Activation Potency (EC50) in Luminescence Assay |
|---|---|
| Target Compound Data | EC50: 0.076 µM (76 nM) |
| Comparator Or Baseline | STAT1 ASSAY: EC50 > 55,700 nM (inactive) |
| Quantified Difference | >733-fold selectivity for STAT3 over STAT1 |
| Conditions | Human STAT3 and STAT1 in a luminescence-based cell-based dose-response assay format (PubChem AID 434940 and AID 1404). |
Why This Matters
This high level of intra-family selectivity is a key differentiator for research applications requiring precise STAT pathway modulation without off-target STAT1 activation effects.
- [1] PubChem BioAssay AID 434940. Late stage counterscreen results from the probe development effort to identify activators of signal transducer and activator of transcription 1 (STAT1): luminescence-based cell-based dose response assay for STAT3 activators. View Source
- [2] Schindler, C., Levy, D. E., & Decker, T. (2007). JAK-STAT signaling: from interferons to cytokines. Journal of Biological Chemistry, 282(28), 20059-20063. View Source
